molecular formula C13H17ClO2 B15257335 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane

3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane

Cat. No.: B15257335
M. Wt: 240.72 g/mol
InChI Key: MSGLNPNCJMEHIE-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane is an organic compound with the molecular formula C13H17ClO2. It is a derivative of oxolane, featuring both benzyloxy and chloromethyl functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane typically involves the reaction of benzyloxy compounds with chloromethylating agents under controlled conditions. One common method includes the reaction of benzyloxy alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of benzyl-substituted oxolanes.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane involves its interaction with nucleophiles and electrophiles in chemical reactions. The benzyloxy group can participate in electron-donating interactions, while the chloromethyl group acts as an electrophilic center, facilitating substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)benzyl chloride: Similar structure but lacks the oxolane ring.

    3-(Benzyloxy)-4-methylphenylboronic acid: Contains a boronic acid group instead of a chloromethyl group.

    2-Benzyloxy-5-methylphenylboronic acid pinacol ester: Features a pinacol ester group.

Uniqueness

3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane is unique due to the presence of both benzyloxy and chloromethyl groups on an oxolane ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

3-(chloromethyl)-3-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C13H17ClO2/c14-9-13(6-7-15-10-13)11-16-8-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

MSGLNPNCJMEHIE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(COCC2=CC=CC=C2)CCl

Origin of Product

United States

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